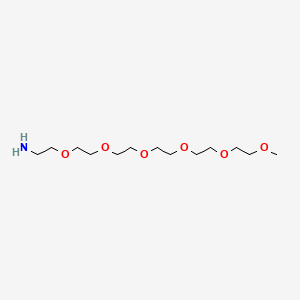

m-PEG6-Amine

Description

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWBXXBTWYNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601590 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184357-46-8 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to m-PEG6-Amine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-Amine, also known as 19-amino-2,5,8,11,14,17-hexaoxanonadecane, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile hydrophilic linker in the fields of bioconjugation and drug delivery. Its structure comprises a methoxy-terminated hexaethylene glycol chain with a terminal primary amine. This configuration imparts valuable properties, including enhanced solubility and flexibility, making it a critical component in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The primary amine group provides a reactive handle for covalent attachment to various functional groups on biomolecules or small molecule drugs, enabling the precise construction of complex bioconjugates.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a six-unit ethylene (B1197577) glycol chain, which provides a defined spacer length, capped at one end by a methyl ether and at the other by a primary amine. This well-defined structure is crucial for ensuring homogeneity in the final bioconjugate.

Chemical Structure Diagram

Physicochemical Properties

The properties of this compound are summarized in the table below. These data are compiled from various commercial suppliers and literature sources.

| Property | Value |

| Chemical Formula | C₁₃H₂₉NO₆ |

| Molecular Weight | 295.38 g/mol |

| CAS Number | 184357-46-8[1][2] |

| Appearance | Colorless to pale yellow oil or liquid[2] |

| Purity | >95% to >98%[1][3] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and Acetonitrile[1][2] |

| Storage Conditions | -20°C to 4°C, protect from light |

| SMILES | COCCOCCOCCOCCOCCOCCN[3] |

| IUPAC Name | 2,5,8,11,14,17-hexaoxanonadecan-19-amine |

Experimental Protocols: Application in Bioconjugation

The terminal primary amine of this compound is a versatile functional group for conjugation to various biomolecules and small-molecule drugs. It readily reacts with activated esters (e.g., N-hydroxysuccinimide esters), carboxylic acids (in the presence of coupling agents), and aldehydes or ketones (via reductive amination).

General Protocol for Amide Bond Formation with an NHS-Ester

This protocol describes a general procedure for the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS-ester functionalized molecule (e.g., protein, peptide, or small molecule)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS-ester functionalized molecule in the chosen anhydrous solvent to a desired concentration (e.g., 10-20 mg/mL).

-

Dissolve this compound (typically 1.1-1.5 molar equivalents relative to the NHS-ester) in the same solvent.

-

If the NHS-ester is derived from a hydrochloride or other salt of an amine, add 2-3 molar equivalents of a tertiary amine base to the reaction mixture to neutralize the acid and facilitate the reaction.

-

-

Reaction:

-

To the stirred solution of the NHS-ester, add the solution of this compound dropwise at room temperature.

-

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, the solvent can be removed under reduced pressure.

-

The crude product is then purified using a suitable technique. For small molecules, silica (B1680970) gel column chromatography is often employed. For larger biomolecules, size-exclusion chromatography or dialysis may be appropriate. High-Performance Liquid Chromatography (HPLC) is a common method for both purification and analysis of the final conjugate.

-

Experimental Workflow for Amide Coupling

The following diagram illustrates a typical workflow for the conjugation of this compound to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.

Data Presentation: Quantitative Analysis

While specific reaction yields and conditions are highly dependent on the substrates being conjugated, the following table provides representative data for the synthesis of a hypothetical small molecule-PEG conjugate using the protocol described in section 3.1.

| Parameter | Value |

| Reactant 1 | Small Molecule-NHS Ester |

| Reactant 2 | This compound |

| Molar Ratio (1:2) | 1 : 1.2 |

| Solvent | Anhydrous DMF |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reaction Time | 4 hours |

| Purification Method | Reverse-Phase HPLC |

| Typical Yield | 75-90% |

| Analytical Method | LC-MS, ¹H NMR |

Conclusion

This compound is a high-purity, versatile linker that plays a crucial role in modern drug development and bioconjugation. Its well-defined structure and hydrophilic properties contribute to the improved solubility and pharmacokinetic profiles of the resulting conjugates. The terminal primary amine allows for straightforward and efficient coupling to a wide range of molecules, making it an invaluable tool for researchers and scientists in the design and synthesis of targeted therapies and other advanced biomaterials. The provided protocols and data serve as a general guide for the application of this compound in bioconjugation reactions. Researchers should optimize the reaction conditions for each specific application to achieve the desired outcome.

References

An In-depth Technical Guide to m-PEG6-Amine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-Amine (methoxy-polyethylene glycol-amine) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern bioconjugation, pharmaceutical research, and drug delivery systems. Its structure features a terminal methoxy (B1213986) group, a six-unit polyethylene glycol spacer, and a primary amine group. This heterobifunctional architecture makes it an invaluable tool for covalently modifying proteins, peptides, nanoparticles, and small molecules. The methoxy group provides a chemically inert cap, while the hydrophilic PEG chain enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules. The terminal amine allows for facile conjugation to a variety of functional groups, including carboxylic acids and activated esters. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 184357-46-8 | [1][2][3] |

| Molecular Formula | C13H29NO6 | [1][2][3] |

| Molecular Weight | 295.38 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/oil | |

| Purity | Typically >95% | [1][2] |

| Boiling Point | 368.5 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.036 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in Water, DMSO, DMF, Dichloromethane (DCM), THF, Acetonitrile | [2] |

| Storage Conditions | Store at -20°C or 4°C, protect from light. Moisture-sensitive. | [2][3] |

Key Applications in Research and Drug Development

This compound is a versatile linker used in several advanced applications:

-

PROTACs (Proteolysis Targeting Chimeras): It serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[4][5]

-

Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can be incorporated into ADC linkers to improve the solubility and pharmacokinetic properties of the conjugate.[4][6]

-

PEGylation: The process of attaching PEG chains to therapeutic proteins, peptides, or small molecules to enhance their water solubility, increase their in-vivo stability, and reduce their immunogenicity.[5]

-

Surface Modification: Used to functionalize nanoparticles, quantum dots, and other surfaces to reduce non-specific protein binding and improve biocompatibility.

Experimental Protocols

The primary amine group of this compound is nucleophilic and readily reacts with various functional groups. Below are detailed methodologies for common conjugation reactions.

Protocol 1: Amide Coupling to Carboxylic Acids using EDC/NHS Chemistry

This two-step protocol is widely used to conjugate this compound to proteins (via aspartic or glutamic acid residues) or other molecules containing a carboxyl group.

Materials:

-

This compound

-

Carboxylic acid-containing molecule (e.g., protein, small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before opening to prevent moisture condensation.

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Dissolve this compound in Conjugation Buffer or an appropriate organic solvent like DMF or DMSO.

-

Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer or water immediately before use.

-

-

Activation of Carboxylic Acid:

-

Add a 5- to 10-fold molar excess of both EDC and NHS to the dissolved carboxylic acid-containing molecule.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms a semi-stable amine-reactive NHS ester.

-

-

Conjugation with this compound:

-

Immediately add a 10- to 50-fold molar excess of the this compound solution to the activated molecule.

-

If the activation was performed at a lower pH, adjust the reaction pH to 7.2-8.0 by adding Conjugation Buffer to facilitate the reaction with the amine.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification:

-

Remove unreacted this compound and other reagents by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

-

Protocol 2: Reaction with Activated NHS Esters

This is a more direct approach where this compound reacts with a molecule that has already been functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5

-

Anhydrous DMF or DMSO

-

Quenching solution (e.g., Tris or glycine)

Procedure:

-

Reagent Preparation:

-

Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.

-

Dissolve the this compound in the Reaction Buffer. A molar excess (typically 1.1 to 2 equivalents) of the amine is used.

-

-

Conjugation Reaction:

-

Add the dissolved NHS ester to the this compound solution while stirring. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The reaction progress can be monitored by LC-MS or TLC.[4][7]

-

-

Quenching and Purification:

-

Quench any unreacted NHS ester by adding an amine-containing buffer like Tris.

-

Purify the final conjugate using standard techniques such as column chromatography, dialysis, or HPLC to remove excess reagents.

-

Visualization of a Key Workflow

The following diagram illustrates the general mechanism of action for a Proteolysis Targeting Chimera (PROTAC), a key application where a flexible linker like this compound is essential.

References

- 1. benchchem.com [benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Protocol for Protein PEGylation [jenkemusa.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. broadpharm.com [broadpharm.com]

In-depth Technical Guide: m-PEG6-Amine in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics and applications of m-PEG6-Amine, a key building block in the development of advanced therapeutics. We will delve into its fundamental properties, its critical role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provide illustrative experimental workflows and conceptual diagrams to support researchers in this field.

Core Properties of this compound

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a terminal methoxy (B1213986) group and a primary amine. This heterobifunctional structure makes it an ideal linker for covalently conjugating different molecules.

| Property | Value | References |

| Molecular Formula | C13H29NO6 | [1][2] |

| Molecular Weight | 295.38 g/mol | [1] |

| CAS Number | 184357-46-8 | [1][2] |

The Strategic Importance of PEG Linkers in PROTAC and ADC Design

The linker component of a PROTAC or ADC is far from a passive spacer; it is a critical determinant of the overall efficacy and developability of the therapeutic agent. PEG linkers, such as this compound, have become a cornerstone in the design of these complex molecules due to their unique and advantageous properties.[1]

The primary role of the this compound linker is to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase (in the case of PROTACs) or to attach a cytotoxic payload to an antibody (in ADCs).[3] The length and flexibility of the PEG chain are crucial for enabling the formation of a stable and productive ternary complex in PROTACs, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[2]

Key advantages of incorporating PEG linkers like this compound include:

-

Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC and ADC molecules.[4][5]

-

Improved Cell Permeability: The flexible PEG linker can adopt conformations that shield the polar surface area of the molecule, which can facilitate its passage across cell membranes.[1]

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the target protein and the E3 ligase, which is essential for efficient ubiquitination.[2]

Conceptual Pathways and Workflows

To visualize the critical roles of this compound in drug development, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the development of PROTACs or ADCs.

References

Navigating the Formulation Frontier: A Technical Guide to the Solubility of m-PEG6-Amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG6-Amine, a critical parameter for its effective use in bioconjugation, drug delivery, and the development of novel therapeutics. Understanding the solubility of this versatile molecule in various solvents is paramount for designing robust experimental protocols and achieving successful conjugation outcomes.

Core Solubility Profile of this compound

This compound, a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group, generally exhibits favorable solubility in a range of aqueous and organic solvents. This property is crucial for its application in diverse reaction conditions. The hydrophilic nature of the PEG chain significantly contributes to its solubility in polar solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of m-PEG-Amine compounds, including specific data for this compound where available. It is important to note that the solubility of PEG derivatives can be influenced by their molecular weight.

| Solvent | Solubility of m-PEG-Amine (General) | Specific Data for this compound |

| Aqueous | ||

| Water | Soluble, 10 mg/mL[1][2][3] | Soluble[4][5] |

| Organic (Polar Aprotic) | ||

| Dimethyl Sulfoxide (DMSO) | Soluble, 10 mg/mL[1][2] | Soluble[4][6] |

| Dimethylformamide (DMF) | Soluble[7] | Soluble[4][6] |

| Acetonitrile | --- | Soluble[6] |

| Organic (Polar Protic) | ||

| Ethanol | Soluble[2] | --- |

| Organic (Non-polar/Halogenated) | ||

| Chloroform | Soluble, 10 mg/mL[1][2] | --- |

| Dichloromethane (DCM) | Soluble[7] | Soluble[4][6] |

| Tetrahydrofuran (THF) | --- | Soluble[6] |

Experimental Protocol: Determination of this compound Solubility

Objective:

To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid or oil)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Thermostatically controlled shaker or water bath

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 2-3 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

-

Quantitative Analysis:

-

Dilute the supernatant with a known volume of the solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical technique such as HPLC or UV-Vis spectrophotometry (if the molecule has a suitable chromophore or can be derivatized).

-

Prepare a calibration curve using known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and the fundamental reaction pathway of this compound in bioconjugation.

Caption: Workflow for Determining this compound Solubility.

Caption: Bioconjugation Reaction of this compound.

The primary amine group of this compound readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2] This reaction is fundamental to its use in modifying proteins, peptides, and other biomolecules.[2] The choice of solvent is critical for ensuring that both the this compound and the target molecule are sufficiently soluble to react efficiently. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate.[4]

References

- 1. Methoxy-PEG-amine MPEG-NH2 80506-64-5 - 网站 [pegderive.com]

- 2. nanocs.net [nanocs.net]

- 3. 80506-64-5 CAS MSDS (Methoxypolyethylene glycol amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,5,8,11,14,17-Hexaoxanonadecan-19-amine|lookchem [lookchem.com]

- 5. This compound | 184357-46-8 | Benchchem [benchchem.com]

- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. creativepegworks.com [creativepegworks.com]

Commercial Suppliers of Research-Grade m-PEG6-Amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available research-grade m-PEG6-Amine, a heterobifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the specifications from various suppliers, provides experimental protocols for its use, and illustrates its application in relevant signaling pathways.

Introduction to this compound

This compound (methoxy-polyethylene glycol-amine) is a hydrophilic linker containing six ethylene (B1197577) glycol units. The methoxy (B1213986) group at one terminus provides stability and reduces non-specific binding, while the terminal primary amine allows for covalent attachment to various molecules, such as proteins, antibodies, or small molecule drugs, typically through amide bond formation with carboxylic acids or activated esters. The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

Commercial Supplier Specifications

The following table summarizes the specifications of research-grade this compound from various commercial suppliers to facilitate a comparative analysis for procurement.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Storage Temperature | Solubility |

| BroadPharm | BP-22076 | 98% | 295.4 | 184357-46-8 | Not Specified | -20°C | Water, DMSO, DCM, DMF |

| MedchemExpress | HY-130408 | 97.0% | 295.38 | 184357-46-8 | Not Specified | 4°C (protect from light) | 10 mM in DMSO |

| Precise PEG | AG-1005 | > 96% | 295.38 | 184357-46-8 | Not Specified | Not Specified | Not Specified |

| Conju-Probe | CP-1152 | >95% | 295.37 | 184357-46-8 | Colorless oil | 0-10°C | DCM, THF, Acetonitrile, DMF, DMSO |

| Sigma-Aldrich (ChemScene) | CIAH987F2201 | 97% | 295.38 | 184357-46-8 | Liquid | 4°C (protect from light) | Not Specified |

| Sigma-Aldrich (Ambeed) | AMBH97BA0163 | 98% | 295.38 | 184357-46-8 | Liquid | 2-8°C (in dark, inert atmosphere) | Not Specified |

| Immunomart | HY-130408-100 mg | 98.0% | 295.37 | 184357-46-8 | Not Specified | 4°C (Powder, protect from light) | 10 mM in DMSO |

Experimental Protocols

The primary amine of this compound is most commonly conjugated to a carboxylic acid group on a target molecule through the formation of a stable amide bond. This reaction is typically facilitated by the use of carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule (e.g., a Small Molecule Drug)

This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by reaction with this compound.

Materials:

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

-

Reaction vessel

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

-

Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.

-

Activation: Add NHS (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the NHS-activated ester.[3][4] The reaction is most efficient at a pH between 4.5 and 7.2.[3]

-

Coupling: Add this compound (1.1 equivalents) to the reaction mixture. If the carboxylic acid starting material is in a salt form, a non-nucleophilic base like DIPEA (2-3 equivalents) can be added.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.[3]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by flash chromatography or preparative HPLC to yield the final this compound conjugate.

Protocol 2: Purification of PEGylated Proteins

Following the conjugation of this compound to a protein, purification is necessary to remove unreacted PEG and other reagents. Several chromatography techniques can be employed.

-

Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating the PEGylated protein from the smaller, unreacted PEG-Amine.

-

Ion Exchange Chromatography (IEX): The PEG chains can shield the surface charges of the protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated proteins from their unmodified counterparts using IEX.

-

Hydrophobic Interaction Chromatography (HIC): PEGylation can also alter the hydrophobicity of a protein, allowing for separation using HIC.

-

Reverse Phase Chromatography (RPC): RPC is often used for the analysis and purification of peptides and small proteins, and can be effective in separating PEGylated species.

Applications in Drug Development and Signaling Pathways

This compound is a key component in the design of sophisticated drug delivery systems and targeted therapeutics.

PROTACs: Targeted Protein Degradation

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5][6] By bringing the POI and the E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] The linker, often composed of a PEG chain like in this compound, is crucial for optimizing the formation of a stable ternary complex between the POI and the E3 ligase, and for improving the solubility and cell permeability of the PROTAC molecule.[7][8]

Example: Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)

The fusion protein BCR-ABL is an oncogenic kinase that drives the progression of CML.[9] PROTACs have been developed to target BCR-ABL for degradation.[9][10][11][12] A PROTAC utilizing a PEG linker can effectively induce the degradation of BCR-ABL, leading to the inhibition of downstream signaling pathways and suppression of tumor growth.[9]

Example: Targeting the Androgen Receptor in Prostate Cancer

The Androgen Receptor (AR) is a key driver of prostate cancer.[13][14] PROTACs have been designed to degrade the AR protein as a therapeutic strategy.[7][13] The linker length and composition, often involving PEG chains, are critical for the efficacy of these AR-targeting PROTACs.[7]

Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy

ADCs are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule drug.[15] The linker connecting the antibody and the cytotoxic payload is a critical component, and PEG-based linkers like this compound are often employed to improve the solubility and stability of the ADC.[15]

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its defined length, hydrophilicity, and reactive amine functionality make it an ideal linker for the construction of complex therapeutic modalities like PROTACs and ADCs. The careful selection of a high-quality this compound from a reputable supplier is a critical first step in the successful development of these next-generation therapies. This guide provides the necessary technical information to support the informed use of this compound in research and development.

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 9. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

The Cornerstone of Bioconjugation: A Technical Guide to the Fundamental Reactivity of the Primary Amine in m-PEG6-Amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of the primary amine in methoxy-poly(ethylene glycol)-amine (m-PEG6-Amine), a critical reagent in the fields of bioconjugation and drug delivery. Understanding the fundamental principles of its basicity, nucleophilicity, and reaction kinetics is paramount for the successful design and synthesis of PEGylated therapeutics, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Basicity

The foundational reactivity of the primary amine in this compound is dictated by its electronic and steric environment. The terminal primary amine possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base and a Lewis base.

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH3+). For primary amines on short polyethylene (B3416737) glycol chains, the pKa typically falls within the range of 9.0 to 11.0. A study on a structurally similar bis(3-aminopropyl)-terminated polyethylene glycol determined its pKa in solution to be 9.7[1]. This value is crucial as it governs the protonation state of the amine at a given pH, which in turn dictates its nucleophilicity and reactivity.

| Property | Value/Range | Significance |

| pKa of Conjugate Acid | ~9.0 - 11.0 | Determines the protonation state and nucleophilicity at a given pH. |

| Optimal Reaction pH for Acylation | 7.2 - 9.0 | Balances amine nucleophilicity with the stability of common electrophiles. |

Nucleophilicity and Common Reactions

The lone pair of electrons on the nitrogen atom makes the primary amine of this compound a potent nucleophile, enabling it to react with a variety of electrophilic functional groups. This reactivity is the cornerstone of its utility in bioconjugation.

Reaction with Activated Esters (e.g., NHS Esters)

The most prevalent conjugation strategy involves the acylation of the primary amine with an N-hydroxysuccinimide (NHS) ester. This reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.

The rate of this reaction is highly pH-dependent. At pH values below the pKa of the amine, the amine is protonated (R-NH3+) and non-nucleophilic, significantly slowing the reaction. Conversely, at high pH, the competing hydrolysis of the NHS ester becomes rapid, reducing the yield of the desired conjugate. The optimal pH for this reaction is typically between 7.2 and 8.5.[2]

Reaction with Carboxylic Acids (Amide Bond Formation)

Direct reaction with a carboxylic acid to form an amide bond requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).

This two-step, one-pot reaction first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the primary amine of this compound. The addition of NHS or sulfo-NHS can improve reaction efficiency by converting the O-acylisourea intermediate to a more stable NHS ester.

Reaction Kinetics

| pH | Half-time (t½) for Amide Formation |

| 8.0 | 80 minutes |

| 8.5 | 20 minutes |

| 9.0 | 10 minutes |

These data underscore the significant impact of pH on the reaction kinetics. It is also crucial to consider the hydrolysis half-life of the NHS ester, which is also pH-dependent and represents a competing reaction.

| pH | Hydrolysis Half-life of PEG-NHS |

| 7.4 | > 120 minutes |

| 9.0 | < 9 minutes |

Data from a study on branched PEG-NHS[3]

Applications in Drug Development

The reliable reactivity of the primary amine in this compound makes it a valuable linker in the synthesis of complex therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. The PEG linker can improve the solubility and pharmacokinetic properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

This compound is also a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

Experimental Protocols

General Protocol for Conjugation of this compound to an NHS Ester

-

Dissolve the NHS Ester: Immediately before use, dissolve the NHS ester in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration (e.g., 10 mM).

-

Prepare the Reaction Buffer: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.

-

Dissolve this compound: Dissolve the this compound in the reaction buffer.

-

Initiate the Reaction: Add the desired molar excess of the dissolved NHS ester to the this compound solution. The final concentration of the organic solvent should ideally be kept below 10%.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

-

Purification: The final conjugate can be purified from excess reagents and byproducts using techniques like dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

General Protocol for EDC/NHS Coupling of this compound to a Carboxylic Acid

-

Dissolve the Carboxylic Acid: Dissolve the molecule containing the carboxylic acid in an appropriate buffer. For the activation step, a slightly acidic buffer like 0.1 M MES, pH 4.5-6.0, is optimal.

-

Activate the Carboxylic Acid: Add EDC and NHS (or sulfo-NHS) to the carboxylic acid solution. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS). Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Adjust pH (if necessary): For the subsequent amine coupling, adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer like PBS.

-

Add this compound: Add the this compound to the activated carboxylic acid solution.

-

Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C. Monitor the reaction progress by HPLC or LC-MS.

-

Quenching: Quench the reaction by adding an amine-containing buffer like Tris-HCl.

-

Purification: Purify the final conjugate using appropriate chromatographic techniques.

Conclusion

The primary amine of this compound is a versatile and highly reactive functional group that is central to many modern bioconjugation strategies. A thorough understanding of its basicity, nucleophilicity, and the kinetics of its reactions with common electrophiles is essential for the rational design and efficient synthesis of well-defined and effective PEGylated therapeutics, ADCs, and PROTACs. By carefully controlling reaction conditions, particularly pH, researchers can maximize conjugation efficiency and yield, paving the way for the development of next-generation biopharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

The Strategic Role of the PEG Spacer in m-PEG6-Amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the molecular architecture of these complex molecules is paramount to their efficacy and safety. The linker, a seemingly simple component connecting the targeting moiety to the payload or E3 ligase ligand, plays a critical and multifaceted role. This guide provides a comprehensive technical overview of the m-PEG6-Amine linker, focusing on the strategic importance of its hexa(ethylene glycol) (PEG6) spacer. We will delve into its impact on physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

This compound is a heterobifunctional linker featuring a methoxy-terminated hexa(ethylene glycol) chain and a terminal amine group. This structure offers a unique combination of properties that are highly advantageous in the design of sophisticated bioconjugates. The PEG6 spacer, in particular, is not merely an inert scaffold but an active contributor to the overall performance of the therapeutic agent.

The Multifaceted Role of the PEG6 Spacer

The incorporation of a PEG spacer, such as the six-unit chain in this compound, imparts several beneficial characteristics to the resulting conjugate. These properties are crucial for optimizing the therapeutic index of ADCs and PROTACs.

Physicochemical Properties

The hydrophilic nature of the PEG chain significantly influences the solubility of the entire conjugate. Many potent cytotoxic payloads used in ADCs and the complex organic molecules that constitute PROTACs are inherently hydrophobic. Poor aqueous solubility can lead to aggregation, manufacturing challenges, and suboptimal in vivo performance. The PEG6 spacer enhances the overall hydrophilicity of the conjugate, mitigating these issues.[1]

Pharmacokinetics and Pharmacodynamics

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic agents.[2] The PEG6 spacer in this compound contributes to:

-

Prolonged Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This steric hindrance reduces renal clearance and proteolytic degradation, leading to a longer circulation half-life.[2][3]

-

Reduced Immunogenicity: The PEG spacer can mask immunogenic epitopes on the protein or payload, reducing the likelihood of an immune response against the therapeutic agent.[2]

-

Modulated Target Engagement: The length and flexibility of the PEG spacer are critical for optimal target binding and, in the case of PROTACs, for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] An optimal linker length is crucial for inducing the necessary proximity and orientation for efficient ubiquitination and subsequent degradation.[5]

Quantitative Impact of the PEG Spacer

The length of the PEG linker has a demonstrable effect on the efficacy and pharmacokinetic properties of both ADCs and PROTACs. The following tables summarize quantitative data from various studies, highlighting these effects.

Impact of PEG Spacer Length on PROTAC Efficacy

The efficacy of a PROTAC is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The length of the PEG linker is a critical parameter that influences these values.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | 1 PEG unit | >5000 | <20 | [4] |

| BRD4 | CRBN | 2 PEG units | >5000 | <20 | [4] |

| BRD4 | CRBN | 4 PEG units | <500 | >80 | [4] |

| BRD4 | CRBN | 5 PEG units | <500 | >90 | [4] |

| TBK1 | VHL | 12-atom (PEG-like) | >1000 | No degradation | [4] |

| TBK1 | VHL | 21-atom (PEG-like) | 3 | 96 | [4] |

| TBK1 | VHL | 29-atom (PEG-like) | 292 | 76 | [4] |

Table 1: Comparative efficacy of PROTACs with varying PEG linker lengths.

Impact of PEGylation on ADC In Vitro Cytotoxicity

The introduction of a PEG spacer can influence the cytotoxic potency of an ADC. This is often a trade-off between improved pharmacokinetics and potentially reduced cell permeability or target binding.

| ADC Construct | Target Cell Line | IC50 (nM) | Reference |

| Nimotuzumab-PEG6-DM1 | A431 | 0.5 | [6] |

| [²²⁵Ac]Ac-macropa-nimotuzumab-PEG6-DM1 | DLD-1 | 1.8 | [6] |

| Nimotuzumab (unconjugated) | DLD-1 | 84.1 | [6] |

| Site A-PEG6-C2-MMAD | BxPC3 | 0.3 | [7] |

| Site A-PEG6-C2-Aur3377 | BxPC3 | 0.3 | [7] |

Table 2: In vitro cytotoxicity of ADCs with and without a PEG6 spacer.

Impact of PEGylation on Pharmacokinetics

The effect of PEGylation on the circulation half-life and clearance of bioconjugates is a key consideration in their design.

| Conjugate | Half-life (t½) | Clearance | Reference |

| ZHER2-SMCC-MMAE (no PEG) | - | - | [3] |

| ZHER2-PEG4K-MMAE | 2.5-fold increase vs no PEG | - | [3] |

| ZHER2-PEG10K-MMAE | 11.2-fold increase vs no PEG | - | [3] |

| Trastuzumab-vc-MMAE | - | - | [8] |

| Trastuzumab Deruxtecan (T-DXd) | - | Two-compartment model with linear elimination | [9] |

Table 3: Pharmacokinetic parameters of PEGylated vs. non-PEGylated conjugates.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates utilizing the this compound linker.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody via NHS Ester Chemistry

This protocol describes the conjugation of an amine-containing PEG linker to the lysine (B10760008) residues of a monoclonal antibody (mAb) using a pre-activated N-hydroxysuccinimide (NHS) ester of a payload.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Payload-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Reaction tubes

-

Orbital shaker or magnetic stirrer

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA), perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-7.4).[10]

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Preparation of Payload-PEG6-Amine:

-

Dissolve the Payload-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[11]

-

In a separate tube, dissolve this compound in DMSO.

-

Add the Payload-NHS ester solution to the this compound solution in a 1:1.2 molar ratio (NHS ester:amine).

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the Payload-PEG6-Amine conjugate.

-

-

Antibody Conjugation:

-

Add the Payload-PEG6-Amine solution to the antibody solution. The molar ratio of the linker-payload to the antibody should be optimized, but a starting point of 10:1 to 20:1 is common.[12]

-

Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or on ice with gentle shaking.[12]

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[11]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated linker-payload and other reaction components using an SEC column equilibrated with PBS.[10]

-

Monitor the elution profile by measuring absorbance at 280 nm. The ADC will elute in the initial high molecular weight fractions.

-

-

Characterization of the ADC:

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by coupling a warhead (target protein ligand) with a carboxylic acid handle to this compound, followed by coupling to an E3 ligase ligand.

Materials:

-

Warhead-COOH (target protein ligand with a carboxylic acid)

-

This compound

-

E3 Ligase Ligand-Linker-NHS ester (e.g., Pomalidomide-linker-NHS)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Silica (B1680970) gel for column chromatography

-

TLC plates

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Activation of Warhead-COOH:

-

Dissolve Warhead-COOH in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

-

Coupling with this compound:

-

Add this compound (1.0 eq) to the activated warhead solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Warhead-PEG6-Amine intermediate by silica gel column chromatography.

-

-

Coupling to E3 Ligase Ligand:

-

Dissolve the purified Warhead-PEG6-Amine in anhydrous DMF.

-

Add the E3 Ligase Ligand-Linker-NHS ester (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature overnight.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the structure and purity of the PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the function and application of this compound.

Caption: PROTAC Mechanism of Action.

Caption: ADC Internalization and Payload Delivery Workflow.

Caption: Experimental Workflow for PROTAC Efficacy Evaluation.

Conclusion

The this compound linker, with its discrete hexa(ethylene glycol) spacer, is a powerful tool in the design and development of next-generation therapeutics like ADCs and PROTACs. The PEG6 spacer is not a passive component but an active modulator of critical drug properties, including solubility, stability, pharmacokinetics, and target engagement. As demonstrated by the quantitative data, the length of the PEG linker is a key parameter that must be carefully optimized to achieve the desired therapeutic outcome. The detailed experimental protocols provided in this guide offer a framework for the rational design, synthesis, and evaluation of bioconjugates incorporating this versatile linker. A thorough understanding of the role of the PEG spacer is essential for researchers and drug developers seeking to unlock the full potential of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glycomindsynth.com [glycomindsynth.com]

- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. furthlab.xyz [furthlab.xyz]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. hpst.cz [hpst.cz]

- 15. agilent.com [agilent.com]

- 16. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Stability and Storage of m-PEG6-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG6-Amine. This information is critical for ensuring the integrity and performance of this versatile linker in research and drug development applications. The guide details the intrinsic chemical properties of this compound, potential degradation pathways, and methodologies for assessing its stability.

Introduction to this compound

This compound, or O-(2-Aminoethyl)-O'-(methoxy-poly(ethylene glycol)), is a heterobifunctional linker molecule characterized by a terminal methoxy (B1213986) group and a terminal amine group, connected by a six-unit polyethylene (B3416737) glycol (PEG) chain. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, a valuable attribute in bioconjugation and drug delivery. The primary amine group allows for covalent attachment to various functional groups, including carboxylic acids and activated esters.

Recommended Storage and Handling

Proper storage is paramount to maintain the stability and purity of this compound. Based on information from various suppliers, the following conditions are recommended:

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C for long-term storage. 4°C or 2-8°C for short-term storage. | [1][2][3] |

| Light | Protect from light. | [2] |

| Atmosphere | Store under an inert atmosphere. | |

| Form | Typically supplied as a liquid or oil. | [2] |

| Solubility | Soluble in water, DMSO, DCM, and DMF. | [1][3] |

It is crucial to handle the compound in a clean, dry environment and to minimize exposure to atmospheric moisture and oxygen. For solutions, it is advisable to use freshly prepared buffers and to store them at appropriate temperatures, with consideration for potential hydrolysis.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by the chemical reactivity of its ether linkages and the terminal amine group. The two main degradation pathways for PEGylated molecules are hydrolysis and oxidation.

Hydrolytic Degradation

The ether bonds within the PEG chain are generally stable to hydrolysis under neutral and basic conditions. However, in the presence of strong acids, these bonds can be cleaved. The rate of hydrolysis is dependent on pH and temperature, with higher temperatures and more extreme pH values accelerating degradation.

Oxidative Degradation

The carbon atoms adjacent to the ether oxygens in the PEG backbone are susceptible to oxidation. This process can be initiated by heat, light, or the presence of transition metal ions. Oxidative degradation can lead to chain cleavage, resulting in the formation of various byproducts, including aldehydes, ketones, and carboxylic acids. The primary amine group can also be susceptible to oxidation.

Below is a generalized representation of the potential oxidative degradation pathway of a PEG chain.

Caption: Oxidative degradation of the PEG backbone.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Detailed Methodologies

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA)

-

HPLC or UPLC system with UV or CAD detector

-

LC-MS/MS system

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Stress: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

-

Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Stress: Expose the stock solution to UV and/or visible light in a photostability chamber.

-

-

Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analytical Methods:

-

HPLC/UPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., 5-95% B over 15 minutes).

-

Detection: UV at 214 nm or Charged Aerosol Detector (CAD).

-

Analysis: Quantify the remaining this compound at each time point to determine the degradation rate.

-

-

LC-MS/MS Analysis: Use the same chromatographic conditions as the HPLC method, coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products. Perform fragmentation (MS/MS) to aid in structural elucidation.

-

NMR Spectroscopy: For significant degradation products, isolation via preparative HPLC may be necessary for structural confirmation by ¹H and ¹³C NMR.

-

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner. The following tables provide a template for summarizing the quantitative data.

Table 2: Example - Stability of this compound in Aqueous Solution at Different pH and Temperatures

| pH | Temperature (°C) | Time (days) | % Remaining this compound |

| 2 | 4 | 7 | |

| 2 | 25 | 7 | |

| 7 | 4 | 7 | |

| 7 | 25 | 7 | |

| 10 | 4 | 7 | |

| 10 | 25 | 7 |

Table 3: Example - Forced Degradation of this compound

| Stress Condition | Duration | % Degradation | Major Degradation Products (m/z) |

| 0.1 M HCl, 60°C | 24 h | ||

| 0.1 M NaOH, RT | 24 h | ||

| 3% H₂O₂, RT | 24 h | ||

| 60°C | 7 days | ||

| Photostability | 24 h |

Note: The data in these tables are illustrative examples and do not represent actual experimental results.

Conclusion

This compound is a stable molecule under recommended storage conditions. However, exposure to harsh conditions such as strong acids, oxidizing agents, high temperatures, and light can lead to degradation. A thorough understanding of its stability profile through well-designed studies is essential for its successful application in research and development. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to assess the stability of this compound in their specific formulations and applications.

References

Methodological & Application

Application Notes and Protocols for m-PEG6-Amine in Protein Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-Amine is a discrete polyethylene (B3416737) glycol (dPEG®) reagent containing a terminal amine group and a methoxy-capped hexaethylene glycol chain. This hydrophilic linker is extensively utilized in bioconjugation to modify proteins, peptides, and other biomolecules. The incorporation of a short PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can modulate its pharmacokinetic and pharmacodynamic properties. The terminal primary amine allows for covalent attachment to various functional groups on a protein, most commonly carboxyl groups, through amide bond formation. These application notes provide detailed protocols for the bioconjugation of this compound to proteins, along with methods for the characterization of the resulting conjugates.

Principle of Conjugation

The primary method for conjugating this compound to a protein is through the formation of a stable amide bond with the carboxyl groups of aspartic acid (Asp), glutamic acid (Glu) residues, or the C-terminus of the protein. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound. The addition of NHS or sulfo-NHS stabilizes this intermediate by converting it to an amine-reactive NHS ester, which improves the efficiency of the conjugation reaction and reduces side reactions.

Experimental Protocols

Materials

-

Protein of interest (e.g., Bovine Serum Albumin - BSA)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Desalting columns or dialysis cassettes (10 kDa MWCO)

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SDS-PAGE, HPLC, Mass Spectrometer)

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This two-step protocol is recommended to minimize protein cross-linking.

Step 1: Activation of Protein Carboxyl Groups

-

Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Equilibrate EDC and NHS (or sulfo-NHS) to room temperature.

-

Prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.[1]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation with this compound

-

Immediately after activation, remove excess EDC and NHS and exchange the buffer to Coupling Buffer (pH 7.2-7.5) using a desalting column or dialysis.

-

Dissolve this compound in Coupling Buffer.

-

Add a 10- to 50-fold molar excess of this compound to the activated protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

-

Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purify the this compound-protein conjugate from excess reagents and unconjugated PEG by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Experimental Workflow Diagram

References

Application Notes and Protocols for m-PEG6-Amine in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve the pharmacokinetic profile of the molecule. The m-PEG6-Amine linker, a monodispersed PEG linker with a terminal amine group, offers a versatile and efficient building block for the synthesis of potent PROTACs. The primary amine provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through the formation of a stable amide bond. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTACs, with a specific example of an Androgen Receptor (AR) targeting PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Application: Synthesis of an Androgen Receptor (AR) Targeting PROTAC

This section details the synthesis of a representative PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer. The PROTAC is constructed using an enzalutamide-based AR ligand, the this compound linker, and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.

Experimental Workflow

The synthesis involves a multi-step process, starting with the functionalization of the AR ligand with the this compound linker, followed by coupling to the CRBN ligand.

Caption: General workflow for the synthesis of an AR-targeting PROTAC.

Experimental Protocols

Materials and Methods

-

Reagents: Enzalutamide-C-propanoic acid, this compound, Pomalidomide-C-propanoic acid, N,N-Diisopropylethylamine (DIPEA), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Acetonitrile (B52724) (ACN), Water (HPLC grade).

-

Equipment: Round-bottom flasks, magnetic stirrer, nitrogen atmosphere setup, rotary evaporator, preparative High-Performance Liquid Chromatography (HPLC) system, analytical Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectrometer.

Protocol 1: Synthesis of Enzalutamide-PEG6-Amine Intermediate

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Enzalutamide-C-propanoic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 eq) and BOP reagent (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by analytical LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the Enzalutamide-PEG6-Amine intermediate.

-

Characterization: Confirm the structure and purity of the intermediate by NMR and LC-MS.

Protocol 2: Synthesis of the Final AR-PROTAC

-

Reaction Setup: In a separate round-bottom flask under a nitrogen atmosphere, dissolve Pomalidomide-C-propanoic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 eq) and BOP reagent (1.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Coupling: Add a solution of the Enzalutamide-PEG6-Amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by analytical LC-MS.

-

Purification: Purify the crude reaction mixture directly by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Final Product: Lyophilize the fractions containing the pure product to obtain the final AR-PROTAC as a solid.

-

Characterization: Confirm the structure, purity (>95%), and identity of the final PROTAC by ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Data Presentation

The efficacy of the synthesized AR-PROTAC can be evaluated by its ability to induce the degradation of the Androgen Receptor in prostate cancer cell lines. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| AR-PROTAC-1 | Androgen Receptor | Pomalidomide | LNCaP | 5.2 | >95 | Fictional Example |

| AR-PROTAC-1 | Androgen Receptor | Pomalidomide | VCaP | 8.1 | >90 | Fictional Example |

| ARD-69 | Androgen Receptor | VHL Ligand | LNCaP | 0.86 | >95 | [1][2] |

| ARD-69 | Androgen Receptor | VHL Ligand | VCaP | 0.76 | >95 | [1][2] |

| ARD-266 | Androgen Receptor | VHL Ligand | LNCaP | 0.2-1 | >95 | [1] |

Note: The data for AR-PROTAC-1 is a representative example based on the described synthesis. The data for ARD-69 and ARD-266 are from published literature and utilize a VHL E3 ligase ligand but demonstrate the typical potency of AR-targeting PROTACs.

Conclusion

The this compound linker is a valuable tool in the synthesis of PROTACs, offering a balance of hydrophilicity and synthetic tractability. The provided protocols outline a robust method for the construction of an Androgen Receptor targeting PROTAC, which can be adapted for the synthesis of other PROTACs by substituting the POI and E3 ligase ligands. The successful synthesis and subsequent biological evaluation of these molecules are critical steps in the development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols for m-PEG6-Amine in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical element that dictates the stability, solubility, and pharmacokinetic profile of the ADC.

m-PEG6-Amine is a discrete polyethylene (B3416737) glycol (PEG) linker that offers significant advantages in ADC development. The six-unit PEG chain is a hydrophilic spacer that can improve the aqueous solubility of ADCs, particularly those with hydrophobic payloads. This can help to mitigate aggregation issues and allow for higher drug-to-antibody ratios (DARs). Furthermore, the PEG moiety can shield the payload from the systemic circulation, potentially reducing immunogenicity and leading to a longer plasma half-life. The terminal amine group of this compound provides a versatile handle for conjugation to a variety of payloads, typically those containing a carboxylic acid group, through stable amide bond formation.

These application notes provide detailed protocols and supporting data for the use of this compound in the development of ADCs.

Data Presentation

The following tables summarize representative quantitative data for an ADC constructed using a PEG linker, illustrating the typical performance characteristics that can be expected. This data is compiled from various sources and is intended to be illustrative of the impact of PEGylation on ADC properties.[1][2][3]

Table 1: Physicochemical and Pharmacokinetic Properties of a PEGylated ADC

| Parameter | Representative Value | Method of Determination |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), LC-MS[4] |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |

| In Vitro Plasma Stability (% Payload Release after 7 days) | <5% | Incubation in human plasma followed by LC-MS analysis[2] |

| Plasma Half-life (t½) in Rodents | Increased by 1.5 - 2-fold compared to non-PEGylated ADC | Pharmacokinetic analysis via ELISA or LC-MS[1] |

Table 2: In Vitro Cytotoxicity of a PEGylated ADC

| Cell Line | Target Antigen Expression | IC50 (nM) of PEGylated ADC | IC50 (nM) of Non-PEGylated ADC |

| SK-BR-3 | High | 0.5 - 5 | 0.1 - 1 |

| BT-474 | High | 1 - 10 | 0.5 - 5 |

| MCF-7 | Low | >1000 | >1000 |

IC50 values are highly dependent on the specific antibody, payload, and cell line used.[3][5][6][7][8]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound.

Protocol 1: Synthesis of Payload-Linker Conjugate

This protocol describes the conjugation of a carboxylic acid-containing cytotoxic payload to this compound.

Materials:

-

This compound

-

Carboxylic acid-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

-

Lyophilizer

Procedure:

-

Activation of Carboxylic Acid Payload:

-

Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF or DMSO.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the payload solution.

-